molecular formula C10H16BrN3O2 B13546192 Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate

Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate

Cat. No.: B13546192
M. Wt: 290.16 g/mol
InChI Key: TXYRGFSUTJAJTE-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylpentanoate is a useful research compound. Its molecular formula is C10H16BrN3O2 and its molecular weight is 290.16 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylpentanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data and case studies.

The compound's molecular formula is C10H16BrN3O2C_{10}H_{16}BrN_3O_2 with a molecular weight of approximately 290.16 g/mol. The presence of a bromine atom in the pyrazole ring enhances its reactivity and binding affinity to biological targets, making it a valuable candidate for drug development.

PropertyValue
Molecular FormulaC10H16BrN3O2C_{10}H_{16}BrN_3O_2
Molecular Weight290.16 g/mol
IUPAC NameMethyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanoate
InChI KeyTXYRGFSUTJAJTE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : A hydrazine derivative reacts with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Bromination : The pyrazole ring is brominated using agents like bromine or N-bromosuccinimide (NBS).
  • Esterification : The final product is obtained by esterifying the amino acid derivative with methanol in the presence of a strong acid catalyst.

Medicinal Chemistry Applications

This compound has shown promise in several therapeutic areas:

  • Antileishmanial and Antimalarial Activities : Research indicates that compounds with similar structures exhibit significant activity against Leishmania and Plasmodium species, suggesting potential applications in treating these diseases .
  • Antibacterial and Antifungal Properties : Studies have highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes responsible for nucleic acid and protein biosynthesis in pathogens. This disruption leads to impaired cellular functions, ultimately resulting in cell death .

Study on Antitumor Activity

A recent study evaluated the efficacy of this compound against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The compound demonstrated significant antiproliferative effects, with growth inhibition percentages of 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .

Antimicrobial Testing

In vitro tests showed that this compound exhibited antimicrobial activity at concentrations as low as 40 µg/mL against various bacterial strains, outperforming standard antibiotics like ampicillin and norfloxacin .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound NameKey DifferencesBiological Activity
Methyl 2-amino-4-(1H-pyrazol-1-yl)-2-methylbutanoateLacks bromine; potentially lower potencyReduced efficacy
Ethyl 2-amino-4-(4-bromo-1H-pyrazol-1-yl)-2-methylbutanoateEthyl group instead of methylSimilar activity
Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoateContains chlorine; alters reactivityVaries significantly

Properties

Molecular Formula

C10H16BrN3O2

Molecular Weight

290.16 g/mol

IUPAC Name

methyl 2-amino-4-(4-bromopyrazol-1-yl)-2-methylpentanoate

InChI

InChI=1S/C10H16BrN3O2/c1-7(14-6-8(11)5-13-14)4-10(2,12)9(15)16-3/h5-7H,4,12H2,1-3H3

InChI Key

TXYRGFSUTJAJTE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)(C(=O)OC)N)N1C=C(C=N1)Br

Origin of Product

United States

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